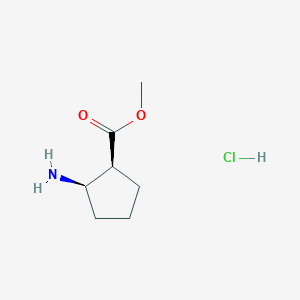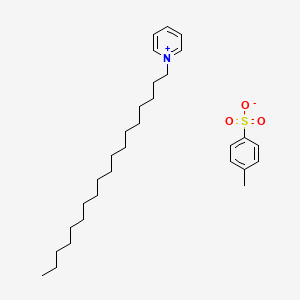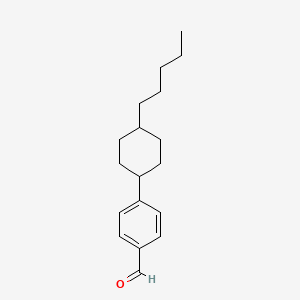![molecular formula C15H12OS B8582904 [3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
[3-(1-Benzothiophen-3-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-(1-Benzothiophen-3-yl)phenyl]methanol is an organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Benzothiophen-3-yl)phenyl]methanol typically involves the reaction of benzothiophene derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where a benzothiophene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[3-(1-Benzothiophen-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzothiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Benzothiophene carboxylic acid or benzothiophene aldehyde.
Reduction: Benzothiophene phenylmethane.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
科学的研究の応用
[3-(1-Benzothiophen-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(1-Benzothiophen-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes modulation of cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- [3-(1-Benzothien-2-yl)phenyl]methanol
- [3-(2-Benzothien-3-yl)phenyl]methanol
- [3-(1-Benzothien-3-yl)phenyl]ethanol
Uniqueness
[3-(1-Benzothiophen-3-yl)phenyl]methanol is unique due to the specific positioning of the benzothiophene moiety and the methanol group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C15H12OS |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
[3-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-8,10,16H,9H2 |
InChIキー |
DYZDXRFGMBEULB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
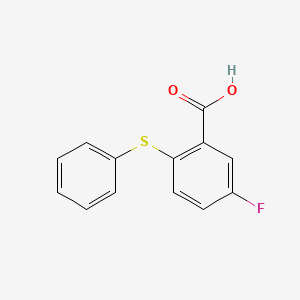
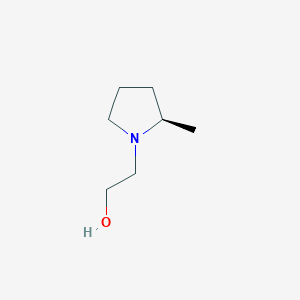
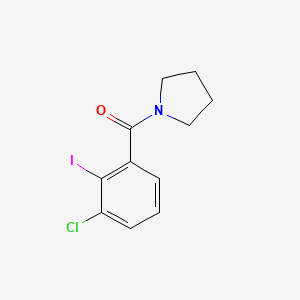
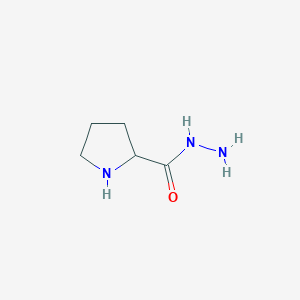
![3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid](/img/structure/B8582844.png)
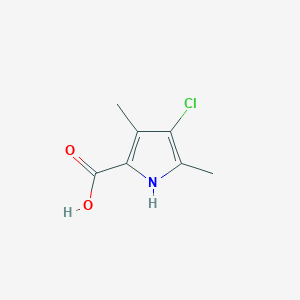
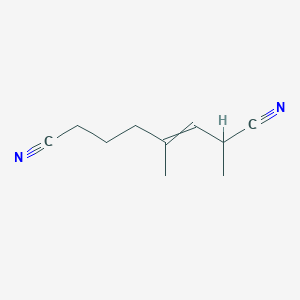
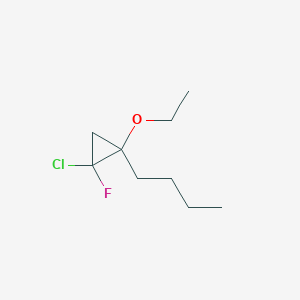
![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)
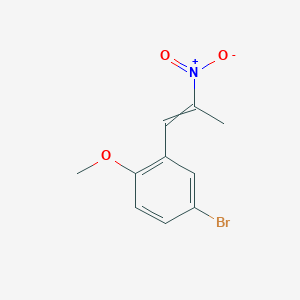
![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)
